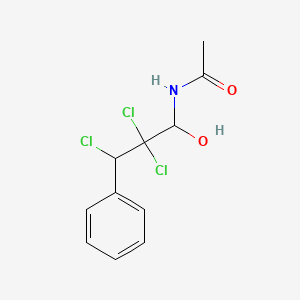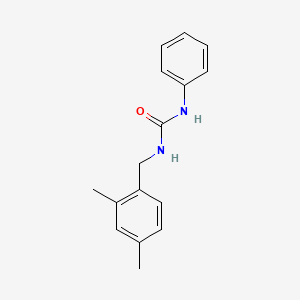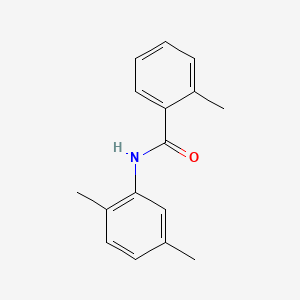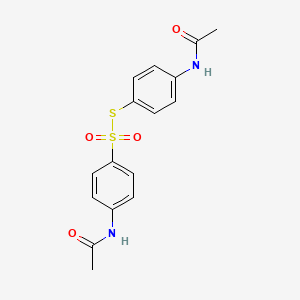
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate is a chemical compound with the molecular formula C16H16N2O4S2 and a molecular weight of 364.445 g/mol . This compound is known for its unique structure, which includes both acetylamino and benzenesulfonothioate groups. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-acetylaminophenol in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The acetylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonyl chloride
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonamide
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonic acid
Uniqueness
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Propiedades
Número CAS |
1241-00-5 |
|---|---|
Fórmula molecular |
C16H16N2O4S2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[4-(4-acetamidophenyl)sulfonylsulfanylphenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4S2/c1-11(19)17-13-3-7-15(8-4-13)23-24(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
JAHDWOJBMXXCEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


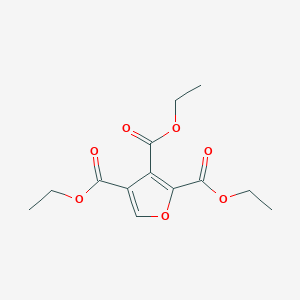
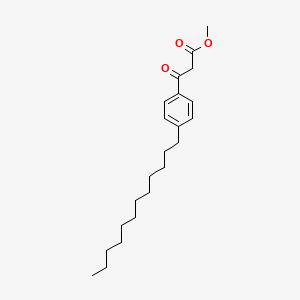

![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)

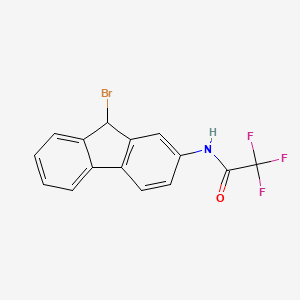
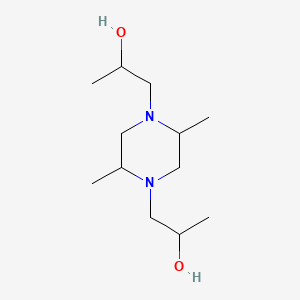

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
